Clopidogrel carboxylic acid

Description

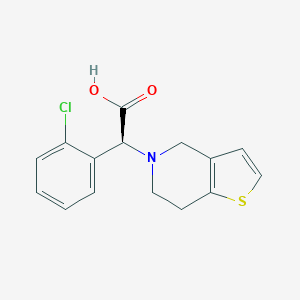

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCASRSISIKYPDD-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1SC=C2)[C@@H](C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891466 | |

| Record name | Clopidogrel carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144457-28-3 | |

| Record name | SR-26334 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144457283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopidogrel carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPIDOGREL CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B9Z4634CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clopidogrel Carboxylic Acid: A Technical Overview of its Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel (B1663587) is a prodrug that requires hepatic biotransformation to its active thiol metabolite to exert its antiplatelet effect. A significant portion of the administered clopidogrel, approximately 85-90%, is rapidly hydrolyzed by carboxylesterase 1 (CES1) in the liver to form its major, yet inactive, metabolite, clopidogrel carboxylic acid (SR 26334).[1] The plasma concentration of this carboxylic acid derivative is substantially higher than that of the parent drug, making it a key analyte in pharmacokinetic studies. This technical guide provides an in-depth overview of the core basic properties of this compound, presenting quantitative data, detailed experimental protocols, and a visualization of its metabolic context.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ClNO₂S | PubChem |

| Molecular Weight | 307.8 g/mol | PubChem[2] |

| CAS Number | 144457-28-3 | ChemicalBook[3] |

| Melting Point | 139-141°C | ChemicalBook[3] |

| 147-155°C (dec.) (hydrochloride salt) | United States Biological[4] | |

| pKa (Predicted) | 1.61 ± 0.10 | ChemicalBook[3], ChemicalBook[5] |

| XLogP3-AA (Computed) | 1.1 | PubChem[2] |

| Appearance | Light-tan solid | Guidechem[6] |

Solubility

The solubility of this compound and its hydrochloride salt has been reported in various solvents. This information is critical for formulation development, sample preparation, and designing in vitro assays.

| Solvent | Solubility | Compound Form | Source |

| Dimethylformamide (DMF) | 50 mg/mL | Hydrochloride | Cayman Chemical[7] |

| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL | Hydrochloride | Cayman Chemical[7] |

| Ethanol | 50 mg/mL | Hydrochloride | Cayman Chemical[7] |

| PBS (pH 7.2) | 10 mg/mL | Hydrochloride | Cayman Chemical[7] |

| Methanol | Soluble | Hydrochloride | United States Biological[4] |

| Water | Slightly Soluble | Free Acid | ChemicalBook[5] |

Metabolic Pathway

Clopidogrel undergoes extensive metabolism, with the formation of the inactive carboxylic acid derivative being the principal pathway. The following diagram illustrates the metabolic fate of clopidogrel.

Experimental Protocols

The quantification of this compound in biological matrices is fundamental for pharmacokinetic assessments. Below are detailed methodologies for its analysis using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method for the analysis of this compound in human plasma has been described.[8]

-

Sample Preparation:

-

Perform a robotic liquid-liquid extraction of plasma samples with diethyl ether.

-

Follow with a solid-liquid extraction on C18 cartridges.

-

Derivatize the extracted analyte using n-ethyl diisopropylethylamine and alpha-bromo-2,3,4,5,6-pentafluoro toluene. A structural analogue is used as an internal standard.[8]

-

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

-

Analytical Parameters:

High-Performance Liquid Chromatography (HPLC) with UV Detection

A simple and reproducible HPLC-UV method has been developed for the determination of this compound in human plasma.[3]

-

Sample Preparation:

-

Perform a liquid-liquid extraction of plasma samples in an acidic medium with chloroform.

-

Use ticlopidine (B1205844) as an internal standard.[3]

-

-

Chromatographic Conditions:

-

Analytical Parameters:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

A high-sensitivity UHPLC-MS/MS method allows for the accurate quantification of clopidogrel and its carboxylic acid metabolite in human plasma.[9]

-

Sample Preparation:

-

Solid-phase microelution extraction of plasma samples.[9]

-

Use d₄-labeled this compound as an internal standard.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Analytical Parameters:

The following diagram outlines the general workflow for the UHPLC-MS/MS analysis.

References

- 1. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C15H14ClNO2S | CID 9861403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. R-CLOPIDOGREL CARBOXYLIC ACID | 324757-50-8 [chemicalbook.com]

- 6. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Clopidogrel Metabolism to its Carboxylic Acid Derivative: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel (B1663587), a prodrug and potent antiplatelet agent, undergoes extensive and rapid metabolism following oral administration. The vast majority of the absorbed dose, approximately 85%, is shunted down an inactivation pathway, leading to the formation of a pharmacologically inert carboxylic acid derivative.[1] This metabolic route is catalyzed by the ubiquitous enzyme Carboxylesterase 1 (CES1). Understanding the kinetics and analytical methodologies associated with this primary metabolic pathway is crucial for comprehensive pharmacokinetic profiling, drug-drug interaction studies, and the overall development of thienopyridine-based therapies. This guide provides an in-depth overview of the core aspects of clopidogrel's conversion to its carboxylic acid metabolite, including quantitative pharmacokinetic data, detailed experimental protocols for its quantification, and a visual representation of its metabolic fate.

The Dominant Metabolic Pathway: Hydrolysis to an Inactive Metabolite

Upon absorption, clopidogrel is a substrate for two primary metabolic pathways. The therapeutically relevant pathway involves a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes to form the active thiol metabolite. However, the quantitatively dominant pathway is a rapid hydrolysis of the methyl ester group of clopidogrel, catalyzed by Carboxylesterase 1 (CES1), to yield the inactive clopidogrel carboxylic acid (CCA), also known as SR26334.[1][2][3] This inactivation step accounts for roughly 85% of the administered clopidogrel dose.[1]

The high efficiency of this hydrolytic conversion is evidenced by the fact that the parent clopidogrel is often undetectable in plasma shortly after administration, while the carboxylic acid derivative is the major circulating compound.[2] Consequently, pharmacokinetic studies of clopidogrel have historically relied on the quantification of this inactive metabolite as a surrogate marker for absorption and overall drug exposure.[2][4]

Quantitative Pharmacokinetics of this compound

The plasma concentrations of this compound have been extensively characterized in numerous clinical studies. The following tables summarize key pharmacokinetic parameters from studies in healthy volunteers and patients, providing a comparative overview of the metabolite's behavior following single and multiple doses of clopidogrel.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Male Volunteers [2]

| Clopidogrel Dose | Cmax (mg/L) (Mean ± SD) | Tmax (hours) (Median) | t1/2 (hours) (Mean) |

| 50 mg | 1.6 ± 0.30 | 0.8 - 1.0 | 7.2 - 7.6 |

| 75 mg | 2.9 ± 0.68 | 0.8 - 1.0 | 7.2 - 7.6 |

| 100 mg | 3.1 ± 0.94 | 0.8 - 1.0 | 7.2 - 7.6 |

| 150 mg | 4.9 ± 1.22 | 0.8 - 1.0 | 7.2 - 7.6 |

Table 2: Pharmacokinetic Parameters of this compound Following a Single 75 mg Dose in Different Populations

| Population | Cmax (mg/L) (Range) | Tmax (hours) (Mean) | AUC (mg·hr/L) (Range) | Reference |

| Healthy Male Volunteers | 2.62 - 3.21 | 1 | 7 - 9 | [5] |

| Healthy Male Volunteers | 3.91 (Mean) | 0.997 | 5.59 (AUC0-t, Mean) |

Table 3: Multiple-Dose Pharmacokinetics of this compound in Healthy Male Volunteers (75 mg once daily) [2]

| Parameter | Value (Mean ± SD) |

| C_trough at steady state (mg/L) | 0.8 ± 0.04 to 0.11 ± 0.07 |

Table 4: In Vitro Enzyme Kinetics of Clopidogrel Hydrolysis by CES1 [6]

| Substrate | Vmax (pmol/min/mg protein) (Mean ± SD) | Km (μM) (Mean ± SD) |

| Clopidogrel | 3558 ± 371 | 62.7 ± 15.4 |

| 2-oxo-clopidogrel | 158.1 ± 16.2 | 2.4 ± 0.6 |

Experimental Protocols for Quantification

Accurate quantification of this compound in biological matrices is fundamental for pharmacokinetic and bioequivalence studies. High-performance liquid chromatography (HPLC) coupled with either ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection are the most commonly employed analytical techniques.

HPLC-UV Method for this compound in Human Plasma[8][9]

This method provides a robust and reproducible approach for the determination of clopidogrel's carboxylic acid metabolite.

-

Sample Preparation:

-

To 1 mL of human plasma, add an internal standard (e.g., ticlopidine).

-

Acidify the plasma sample.

-

Perform a liquid-liquid extraction with chloroform.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Nova-pak C8, 5 µm

-

Mobile Phase: A mixture of 30 mM K2HPO4, tetrahydrofuran, and acetonitrile (B52724) (pH = 3, 79:2:19, v/v/v).

-

Flow Rate: 0.9 mL/min.

-

Detection: UV at 220 nm.

-

Total Run Time: Approximately 12 minutes.

-

-

Method Validation:

-

Linearity: 0.2 - 10 µg/mL in plasma (r² > 0.999).

-

Limit of Quantification (LOQ): 0.2 µg/mL.

-

Precision: Within-day and between-day precision values in the range of 1.0-4.8%.

-

HPLC-MS/MS Method for this compound in Human Plasma[10][11]

For higher sensitivity and specificity, an HPLC-MS/MS method is the gold standard.

-

Sample Preparation:

-

Deproteinize plasma samples with acetonitrile.

-

Use a suitable internal standard (e.g., ibuprofen).

-

-

Chromatographic Conditions:

-

Column: BDS Hypersil C18, 5 µm (250 x 4.6 mm).

-

Mobile Phase: Gradient elution with a mobile phase consisting of 10 mM phosphoric acid (sodium) buffer solution (pH = 2.6), acetonitrile, and methanol.

-

Flow Rate: 1 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

-

Method Validation:

-

Linearity: 0.01 - 4 µg/mL for the carboxylic acid metabolite.

-

Accuracy (as recovery): 94-98% for the carboxylic acid metabolite.

-

Visualizing the Metabolic Landscape

The following diagrams, generated using the DOT language, illustrate the metabolic pathways of clopidogrel and the workflow for its analytical determination.

Caption: Metabolic pathways of clopidogrel.

Caption: Experimental workflow for quantification.

Conclusion

The metabolic conversion of clopidogrel to its inactive carboxylic acid derivative is the predominant metabolic fate of this widely used antiplatelet agent. This pathway, primarily mediated by CES1, significantly influences the bioavailability of the active metabolite and is a key consideration in the pharmacokinetic evaluation of clopidogrel. The well-established analytical methods for the quantification of the carboxylic acid metabolite provide robust tools for researchers and drug development professionals. A thorough understanding of this major inactivation pathway is essential for interpreting clinical data, assessing potential drug-drug interactions, and developing novel thienopyridine derivatives with improved metabolic profiles.

References

- 1. Implications of Inter-Individual Differences in Clopidogrel Metabolism, with Focus on Pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. novapublishers.com [novapublishers.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

role of esterases in clopidogrel hydrolysis

An In-depth Technical Guide on the Core Role of Esterases in Clopidogrel (B1663587) Hydrolysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Clopidogrel is a cornerstone antiplatelet prodrug that requires metabolic activation to exert its therapeutic effect. However, the majority of an orally administered dose does not enter the bioactivation pathway. Instead, it is rapidly hydrolyzed by esterases into an inactive carboxylic acid metabolite. This hydrolytic inactivation is the principal metabolic fate of clopidogrel, significantly influencing the fraction of the drug available for conversion to its active form. This guide provides a detailed examination of the esterases involved, primarily human Carboxylesterase 1 (CES1), their mechanism, the quantitative impact of this pathway, the pharmacogenetic variations that alter patient response, and the experimental protocols used to study these processes.

The Dominant Inactivation Pathway: Hydrolysis by Carboxylesterase 1 (CES1)

Upon oral administration and absorption, clopidogrel is subject to two competing metabolic pathways. The therapeutically essential pathway involves a two-step oxidation by cytochrome P450 (CYP) enzymes to generate the active thiol metabolite.[1][2][3][4] However, this represents a minor route. The predominant metabolic pathway, accounting for approximately 85% of the clopidogrel dose, is a rapid hydrolysis of the methyl ester group by esterases to form the pharmacologically inactive clopidogrel carboxylic acid (CLO-CA).[1][5][6][7][8][9][10]

The primary enzyme responsible for this extensive hydrolysis is human Carboxylesterase 1 (CES1), a key enzyme in the metabolism of a wide range of ester-containing drugs.[6][11][12] CES1 is highly expressed in the liver, where the bulk of this first-pass metabolism occurs.[13][14][15] Notably, CES1 not only hydrolyzes the parent clopidogrel prodrug but also targets the intermediate metabolite, 2-oxo-clopidogrel, and the final active thiol metabolite for hydrolytic inactivation, further diminishing the drug's antiplatelet potential.[7] This efficient, multi-target hydrolysis by CES1 makes it a critical determinant of clopidogrel's overall bioavailability and pharmacodynamic effect.[13][16]

Quantitative Analysis of Clopidogrel Metabolism

The balance between the CES1-mediated hydrolysis and CYP-mediated activation pathways is a crucial factor in determining the concentration of the active metabolite and, consequently, the level of platelet inhibition.

| Parameter | Value | Description | References |

| Hydrolysis Pathway | ~85% | Percentage of an oral clopidogrel dose converted to inactive this compound by esterases (primarily CES1). | [1][5][7][9][10][17] |

| Activation Pathway | ~15% | Percentage of an oral clopidogrel dose entering the two-step CYP450 oxidation pathway to form the active metabolite. | [4][7] |

Interindividual variability in CES1 activity, often due to genetic polymorphisms, can significantly alter this metabolic balance. The CES1 c.428G>A (p.Gly143Glu, rs71647871) single nucleotide variation (SNV) is a well-studied loss-of-function variant that impairs the enzyme's hydrolytic capability.[13][18]

| Pharmacokinetic Parameter | Change in CES1 c.428G>A Carriers vs. Non-carriers | Implication | References |

| This compound / Clopidogrel AUC Ratio | 53% Decrease | Indicates significantly impaired hydrolysis of clopidogrel. | [18] |

| Clopidogrel AUC0-∞ | 123% Increase | Reduced hydrolysis leads to higher exposure to the parent drug. | [18] |

| Active Metabolite AUC0-∞ | 67% Increase | More parent drug is available to the CYP activation pathway. | [18] |

| Inhibition of Platelet Aggregation | 19 Percentage Points Higher | Increased active metabolite results in a stronger antiplatelet effect. | [18] |

The Role of Paraoxonase-1 (PON1)

While CES1 is the key esterase for clopidogrel inactivation, another esterase, Paraoxonase-1 (PON1), has been controversially implicated in the activation pathway.[6][19] Some studies proposed that PON1 is responsible for the hydrolytic opening of the thiolactone ring of 2-oxo-clopidogrel to form the active metabolite.[20][21] This hypothesis was supported by findings that the PON1 Q192R polymorphism influenced active metabolite levels and platelet inhibition.[19][20]

However, subsequent in vitro research has challenged this role, providing evidence that the active metabolite is produced by CYPs, while PON1 produces a minor, inactive isomer.[22][23] Studies using human liver microsomes showed that clopidogrel bioactivation was significantly reduced by CYP inhibitors but only weakly affected by a PON1 inhibitor.[23] The production of the active metabolite in liver microsomes was found to be approximately 500 times greater than in serum, where PON1 is primarily located.[23] Therefore, the current consensus leans towards PON1 not being a major contributor to the bioactivation of clopidogrel.[21][23][24]

Visualizations of Metabolic and Experimental Pathways

Clopidogrel Metabolic Pathways

Caption: Metabolic fate of clopidogrel, highlighting the major CES1 inactivation pathway.

Experimental Workflow for In Vitro Hydrolysis

Caption: Workflow for studying clopidogrel hydrolysis by liver fractions in vitro.

Experimental Protocols

Protocol: In Vitro Clopidogrel Hydrolysis Assay

This protocol describes a typical experiment to measure the rate of clopidogrel hydrolysis using human liver subcellular fractions.

-

Objective: To quantify the conversion of clopidogrel to this compound by esterases present in human liver S9 fractions.

-

Materials:

-

Clopidogrel standard

-

Pooled human liver S9 fractions (e.g., from XenoTech)[7]

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Bis(4-nitrophenyl) phosphate (BNPP), a selective CES1 inhibitor, for control experiments[7][13]

-

Acetonitrile (ACN) for reaction termination

-

Incubator or water bath set to 37°C

-

-

Procedure:

-

Preparation: Thaw human liver S9 fractions on ice. Prepare a stock solution of clopidogrel in a suitable solvent (e.g., methanol).

-

Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, a specific amount of liver S9 protein (e.g., 1 mg/mL), and, for inhibitor-controlled experiments, BNPP (e.g., 10 µM).[16] Pre-incubate the mixture for 5 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding clopidogrel to the mixture to a final concentration (e.g., 20 µM).[16]

-

Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile, which precipitates the proteins.

-

Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 rpm) to pellet the precipitated protein. Collect the supernatant for analysis.

-

Protocol: Quantification of Clopidogrel and Metabolites by LC-MS/MS

This protocol outlines the analytical method for measuring the concentrations of clopidogrel and its carboxylic acid metabolite in samples from in vitro or in vivo studies.[25][26][27][28]

-

Objective: To achieve sensitive and specific quantification of clopidogrel and its metabolites.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-HPLC (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Sample Preparation:

-

The supernatant from the in vitro assay (or plasma after protein precipitation) is collected.

-

An internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like ticlopidine) is added to each sample to correct for analytical variability.

-

Further cleanup using solid-phase extraction (SPE) may be employed for complex matrices like plasma to improve sensitivity and reduce matrix effects.[25]

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Hypersil C18) is commonly used.[27]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the parent drug, its metabolite, and the internal standard, ensuring high specificity and sensitivity.

-

-

Quantification:

-

A calibration curve is constructed using standards of known concentrations.

-

The peak area ratio of the analyte to the internal standard is plotted against concentration to determine the amount of clopidogrel and its metabolite in the unknown samples.[28]

-

Conclusion

Esterases, particularly CES1, play a pivotal and dominant role in the metabolism of clopidogrel. The rapid hydrolysis of over 85% of an administered dose to an inactive carboxylic acid derivative is the primary reason for the low bioavailability of the active metabolite. This hydrolytic pathway is a critical control point influencing the drug's efficacy. Understanding the kinetics of this reaction, the impact of pharmacogenetic variants in the CES1 gene, and potential drug-drug interactions at the level of CES1 is essential for optimizing antiplatelet therapy, predicting patient response, and developing next-generation antiplatelet agents. While the role of PON1 in clopidogrel's metabolic activation remains a subject of debate, the significance of CES1 in its inactivation is unequivocally established.

References

- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. myadlm.org [myadlm.org]

- 5. ClinPGx [clinpgx.org]

- 6. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxylesterase 1-Mediated Drug–Drug Interactions between Clopidogrel and Simvastatin [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiplatelet agents aspirin and clopidogrel are hydrolyzed by distinct carboxylesterases, and clopidogrel is transesterificated in the presence of ethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacogenomic Impact of CYP2C19 Variation on Clopidogrel Therapy in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carboxylesterase 1 c.428G>A single nucleotide variation increases the antiplatelet effects of clopidogrel by reducing its hydrolysis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacogenomics of clopidogrel: evidence and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. mdpi.com [mdpi.com]

- 22. Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The paraoxonase-1 pathway is not a major bioactivation pathway of clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Unraveling the pharmacogenetics of clopidogrel: the paraoxonase-1 controversy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Generation of Clopidogrel Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro generation of clopidogrel (B1663587) carboxylic acid, the main inactive metabolite of the antiplatelet drug clopidogrel. Understanding the formation of this metabolite is crucial for comprehensive drug metabolism and pharmacokinetic studies. This document details the enzymatic pathways, experimental protocols, and analytical methods required to study this metabolic process in a laboratory setting.

Introduction: The Metabolic Fate of Clopidogrel

Clopidogrel is a prodrug that requires metabolic activation to exert its antiplatelet effect. However, the majority of an orally administered dose, approximately 85%, is rapidly hydrolyzed by human carboxylesterase 1 (CES1) to form the inactive clopidogrel carboxylic acid.[1][2] This metabolic pathway significantly reduces the amount of parent drug available for conversion to its active thiol metabolite. Consequently, studying the in vitro generation of this compound is essential for characterizing the drug's overall disposition.

The primary enzyme responsible for this hydrolytic inactivation is Carboxylesterase 1 (CES1), which is highly expressed in the human liver.[3][4][5] Genetic variations in the CES1 gene can lead to altered enzyme activity, impacting the pharmacokinetics and pharmacodynamics of clopidogrel.[5]

Metabolic Pathway and Experimental Workflow

The metabolic conversion of clopidogrel to its carboxylic acid derivative is a single-step hydrolytic reaction catalyzed by CES1. The general workflow for an in vitro investigation of this process involves incubating clopidogrel with a source of CES1, followed by analysis of the reaction mixture to quantify the formation of the metabolite.

References

- 1. mdpi.com [mdpi.com]

- 2. Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylesterase 1 c.428G>A single nucleotide variation increases the antiplatelet effects of clopidogrel by reducing its hydrolysis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Clopidogrel Carboxylic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel (B1663587), a potent antiplatelet agent, undergoes extensive metabolism in the body, leading to the formation of its primary, yet inactive, metabolite: clopidogrel carboxylic acid. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its metabolic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of clopidogrel and related compounds.

Chemical Structure and Identification

This compound, systematically named (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid, is the main inactive metabolite of the prodrug clopidogrel. It is formed through the hydrolysis of the methyl ester group of clopidogrel.

Chemical Structure:

pharmacokinetics of clopidogrel inactive metabolite

An In-Depth Technical Guide to the Pharmacokinetics of Clopidogrel's Inactive Metabolite

Introduction

Clopidogrel (B1663587) is a prodrug belonging to the thienopyridine class, widely prescribed as an antiplatelet agent to prevent atherothrombotic events. Its therapeutic efficacy is dependent on its conversion to a pharmacologically active thiol metabolite. However, the vast majority of an orally administered clopidogrel dose is shunted through a separate metabolic pathway, resulting in the formation of a major, yet inactive, carboxylic acid derivative. This metabolite, clopidogrel carboxylic acid (also known as SR26334), constitutes approximately 85-90% of all circulating clopidogrel-related compounds in plasma.[1][2][3][4]

Due to its high plasma concentrations relative to the parent drug and the active metabolite, the pharmacokinetic profile of SR26334 has been extensively characterized and is often used as a surrogate marker for clopidogrel absorption.[5][6] This guide provides a detailed examination of the formation, distribution, metabolism, and excretion of this primary inactive metabolite, intended for researchers, scientists, and drug development professionals.

Metabolism and Formation of this compound

Upon oral administration and absorption from the intestine, clopidogrel undergoes extensive first-pass metabolism in the liver. The metabolic fate of clopidogrel is divided into two principal pathways:

-

Bioactivation Pathway (approx. 15%): A two-step oxidative process mediated by cytochrome P450 (CYP) enzymes (including CYP2C19, CYP3A4, CYP1A2, and CYP2B6) to form the active thiol metabolite.[4][7][8]

-

Inactivation Pathway (approx. 85%): A direct hydrolysis of the methyl ester group of clopidogrel. This reaction is catalyzed predominantly by human carboxylesterase 1 (CES1) and results in the formation of the inactive this compound (SR26334).[3][4][9]

This inactivation pathway is the dominant metabolic route, rapidly converting the majority of the absorbed drug into SR26334.[1][2][10] The inactive metabolite can be further metabolized through glucuronidation, mediated by enzymes such as UGT2B7, to form clopidogrel acyl glucuronide, which is then excreted.[2]

Pharmacokinetic Profile of this compound (SR26334)

The pharmacokinetics of SR26334 are characterized by rapid formation and a predictable elimination pattern. Being the major circulating metabolite, its plasma levels are substantially higher—often over a thousand-fold greater—than the parent clopidogrel.[11][12]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for SR26334 in healthy adult volunteers following oral administration of clopidogrel.

Table 1: Single-Dose Pharmacokinetics of SR26334 [5]

| Clopidogrel Dose | Cmax (mg/L) (±SD) | Tmax (hours) (Median) | t½ (hours) (Mean) |

|---|---|---|---|

| 50 mg | 1.6 (±0.30) | 0.8 - 1.0 | 7.2 - 7.6 |

| 75 mg | 2.9 (±0.68) | 0.8 - 1.0 | 7.2 - 7.6 |

| 100 mg | 3.1 (±0.94) | 0.8 - 1.0 | 7.2 - 7.6 |

| 150 mg | 4.9 (±1.22) | 0.8 - 1.0 | 7.2 - 7.6 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life; SD: Standard Deviation.

Table 2: Additional Pharmacokinetic Parameters of SR26334

| Parameter | Value | Reference(s) |

|---|---|---|

| Elimination Half-life (t½) | ~8 hours | [8][13][14] |

| Time to Peak (Tmax) | ~1 hour | [5][15] |

| Protein Binding | 94% | [8] |

| Urinary Excretion (as SR26334) | 2.2 - 2.4% of dose |[5] |

Absorption and Distribution

Following oral administration, clopidogrel is absorbed rapidly, which is reflected by the short Tmax of approximately one hour for SR26334.[5][15] The maximum plasma concentration (Cmax) of SR26334 increases in a dose-proportional manner.[5] The metabolite is highly bound to plasma proteins (94%).[8]

Elimination and Excretion

The elimination half-life of SR26334 is consistently reported to be around 8 hours after both single and repeated administrations.[8][13] While the total excretion of all radiolabeled clopidogrel metabolites is roughly 50% in urine and 46% in feces over five days, the direct urinary excretion of unchanged SR26334 is minimal, accounting for only about 2.2-2.4% of the initial clopidogrel dose.[5][10][16] This indicates that SR26334 is either further metabolized (e.g., glucuronidated) before renal clearance or eliminated via other routes.

Experimental Protocols for Quantification

The standard for accurately quantifying clopidogrel and its metabolites, including SR26334, in biological matrices is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) .[17][18][19] This methodology offers high sensitivity, specificity, and throughput.

Detailed Methodology: UHPLC-MS/MS Analysis

-

Sample Collection and Preparation:

-

Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., K2EDTA).[20]

-

Plasma is isolated by centrifuging the blood samples (e.g., at 4000 rpm for 5 minutes).

-

The resulting plasma is stored frozen (e.g., at -20°C or lower) until analysis.

-

-

Sample Extraction:

-

An internal standard (e.g., a stable isotope-labeled version such as clopidogrel-d4-carboxylic acid) is added to the plasma samples for accurate quantification.

-

Extraction is performed to remove proteins and other interfering substances. Common techniques include:

-

Protein Precipitation (PPT): Acetonitrile (B52724) is added to the plasma to precipitate proteins, followed by centrifugation.[18]

-

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g., dichloromethane) to extract the analyte.[21]

-

Solid-Phase Extraction (SPE): The sample is passed through a cartridge that selectively retains the analyte, which is then eluted with a solvent. Microelution SPE formats are used for high sensitivity and reduced solvent consumption.[20]

-

-

-

Chromatographic Separation (UHPLC):

-

The extracted sample is injected into a UHPLC system.

-

Separation is achieved on a reversed-phase column (e.g., C18 or C8).[6][18]

-

A mobile phase, typically consisting of an aqueous component (e.g., water with formic or phosphoric acid) and an organic component (e.g., acetonitrile or methanol), is used to elute the analytes from the column. Gradient elution is often employed to optimize separation.[18][21]

-

-

Detection and Quantification (Tandem Mass Spectrometry):

-

The eluent from the UHPLC column flows into the mass spectrometer.

-

The analytes are ionized, typically using electrospray ionization (ESI).

-

Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte (SR26334) and the internal standard are monitored, ensuring high specificity and sensitivity.[17][22]

-

Conclusion

The inactive carboxylic acid metabolite (SR26334) is the principal product of clopidogrel metabolism, accounting for the vast majority of the administered dose. Its pharmacokinetic profile is well-defined, with rapid formation (Tmax ~1 hour) and a consistent elimination half-life of approximately 8 hours. Although pharmacologically inactive, its high plasma concentrations make it a reliable marker for assessing clopidogrel absorption and for conducting bioequivalence studies. The quantification of SR26334 is robustly achieved through sensitive and specific UHPLC-MS/MS methods, which are essential tools in clinical pharmacology and drug development settings. A thorough understanding of this major metabolic pathway is critical for a complete characterization of clopidogrel's disposition in the body.

References

- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. novapublishers.com [novapublishers.com]

- 7. ClinPGx [clinpgx.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Integrating Clopidogrel’s First-Pass Effect in a Joint Semi-Physiological Population Pharmacokinetic Model of the Drug and Its Inactive Carboxylic Acid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. droracle.ai [droracle.ai]

- 17. Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Determination of clopidogrel metabolite (SR26334) in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of clopidogrel main metabolite in plasma: a useful tool for monitoring therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

clopidogrel carboxylic acid stability in plasma

An In-depth Technical Guide on the Stability of Clopidogrel (B1663587) Carboxylic Acid in Plasma

Introduction

Clopidogrel is an oral antiplatelet agent, a prodrug that requires a two-step metabolic activation in the liver to exert its therapeutic effect.[1][2] A significant portion, approximately 85%, of the administered clopidogrel dose is rapidly hydrolyzed by carboxylesterase 1 (CES1) into its main circulating but inactive metabolite, clopidogrel carboxylic acid (CCA).[2][3] Due to the low plasma concentrations of the parent drug and the instability of the active thiol metabolite, pharmacokinetic and bioequivalence studies of clopidogrel have historically relied on the quantification of this inactive carboxylic acid derivative.[1][4]

The accuracy and reliability of such studies are fundamentally dependent on the stability of the analyte in the biological matrix from the point of collection to the moment of analysis. Therefore, a thorough understanding of the stability of this compound in plasma under various storage and handling conditions is critical for drug development professionals, researchers, and scientists in the field. This guide provides a comprehensive overview of the stability profile of this compound in plasma, detailing quantitative data from various studies, the experimental protocols used, and the metabolic context.

Metabolic Pathway of Clopidogrel

Clopidogrel undergoes two major metabolic transformations after administration. The primary pathway involves rapid hydrolysis by esterases, predominantly CES1, to form the inactive this compound, which accounts for the vast majority of circulating drug-related compounds.[3][5] A smaller, parallel pathway involves a two-step, cytochrome P450-mediated oxidation process. The first step forms 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite responsible for irreversibly inhibiting the P2Y12 receptor on platelets.[1][2]

Quantitative Stability Data

The stability of this compound has been evaluated under various conditions, including short-term (bench-top), long-term (frozen storage), and freeze-thaw cycles. The data consistently demonstrate that the metabolite is stable, with deviations generally falling within the widely accepted ±15% limit for bioanalytical assays.

Table 1: Short-Term (Bench-Top) Stability in Plasma

| Temperature | Duration | Analyte Concentration(s) | Result (% Recovery / Deviation) | Reference(s) |

| Ambient | 6 hours | 0.12 and 4 µg/mL | Recovery: 92% - 97% | [6] |

| Ambient | 24 hours | Not Specified | Stable | [7] |

| Room Temp. | 24 hours | Not Specified | Stable | [8] |

| Room Temp. | 1 week | 500 ng/mL | Stable (≤20% decrease) | [9] |

Table 2: Long-Term Storage Stability in Plasma

| Temperature | Duration | Analyte Concentration(s) | Result (% Recovery / Deviation) | Reference(s) |

| -20°C | 30 days | 0.12 and 4 µg/mL | Recovery: 92% - 96% | [6] |

| -70°C | 30 days | 25, 500, and 3500 ng/mL | Relative Deviation: -9.1% to 9.6% | [10] |

| -70°C | 48 days | Not Specified | Stable | [7] |

| -80°C | 1 week | 500 ng/mL | Stable (≤20% decrease) | [9] |

| -80°C | 9 months | 2500 ng/mL | Stable (≤20% decrease) | [9] |

| -80°C | 45 days | 2.0 and 50 ng/mL | Stable | [11] |

Table 3: Freeze-Thaw Stability in Plasma

| Number of Cycles | Storage Temperature | Analyte Concentration(s) | Result (% Recovery / Deviation) | Reference(s) |

| 3 Cycles | Frozen (Temp. not specified) | Not Specified | Stable | [7] |

| 3 Cycles | -70°C to Room Temp. | 25, 500, and 3500 ng/mL | Favorable stability | [10] |

| 3 Cycles | -30°C to Room Temp. | Low, Middle, High, SQC-1, SQC-2 | Met acceptance criteria | [8] |

Table 4: Post-Preparative (Autosampler) Stability

| Temperature | Duration | Analyte Concentration(s) | Result (% Recovery / Deviation) | Reference(s) |

| 15°C | 35 hours | Not Specified | Stable | [7] |

| 4°C | Not Specified | Low, Middle, High, SQC-1, SQC-2 | Met acceptance criteria | [8] |

Experimental Protocols

The determination of this compound stability involves a multi-step process, from sample collection and processing to final analysis. The methods cited in the literature, while varied, follow a general workflow.

Sample Collection and Preparation

-

Anticoagulant: Human blood samples are typically collected in tubes containing anticoagulants such as K2EDTA or citrate.[9][12]

-

Plasma Separation: Following collection, the blood is centrifuged to separate the plasma. The resulting plasma is then aspirated and transferred to appropriately labeled tubes for storage.[4]

-

Storage: For long-term stability studies, plasma samples are immediately frozen and stored at temperatures ranging from -20°C to -80°C until analysis.[6][7][9]

Extraction Methodologies

The primary goal of the extraction is to isolate the this compound from plasma proteins and other endogenous components that may interfere with analysis.

-

Liquid-Liquid Extraction (LLE): This is a common technique where the plasma sample is mixed with an immiscible organic solvent.

-

Protocol Example: Plasma samples are extracted with a mixture of ethyl acetate (B1210297) and dichloromethane (B109758) (80:20, v/v).[7] Another protocol uses a mixture of diethyl ether and n-hexane (80:20, v/v).[13] In some methods, the plasma is first acidified before extraction with a solvent like chloroform.[14]

-

-

Protein Precipitation (PP): This method involves adding a precipitating agent, such as acetonitrile (B52724), to the plasma sample to denature and pelletize proteins.[6]

-

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte, which is then washed to remove interferences and finally eluted with a solvent.

-

Protocol Example: Plasma samples diluted with water are loaded onto an Oasis HLB (hydrophilic-lipophilic balanced) μElution plate. The plate is washed with water and a 5% methanol-water solution. The analyte is then eluted with methanol.[12]

-

Analytical Quantification

High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the predominant analytical technique for the sensitive and specific quantification of this compound.

-

Chromatographic Separation:

-

Columns: Reversed-phase columns, such as C18 or C8, are most frequently used.[6][13][14]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphoric acid or ammonium (B1175870) formate) and organic solvents like acetonitrile and/or methanol.[6][13] Gradient elution is often employed to achieve optimal separation.[7]

-

-

Detection:

-

UV Detection: HPLC systems with UV detectors are set to a wavelength of approximately 220 nm.[7][14]

-

Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides superior sensitivity and selectivity. The analysis is performed in multiple reaction monitoring (MRM) mode, tracking a specific precursor-to-product ion transition for the analyte (e.g., m/z 308.10 → 113 for this compound).[13]

-

Conclusion

The available scientific literature provides robust evidence for the stability of this compound in human plasma. The metabolite remains stable under typical short-term bench-top conditions (up to 24 hours at room temperature), during multiple freeze-thaw cycles, and for extended periods when stored at -20°C or below.[6][7][9][10] This stability profile validates its use as a reliable marker in pharmacokinetic and bioequivalence studies for clopidogrel. Researchers and drug development professionals can be confident that with standardized collection, storage, and processing protocols, the measured concentrations of this compound accurately reflect its in vivo levels.

References

- 1. novapublishers.com [novapublishers.com]

- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxylesterase 1 c.428G>A single nucleotide variation increases the antiplatelet effects of clopidogrel by reducing its hydrolysis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interesjournals.org [interesjournals.org]

- 5. Clopid-AS | 75 mg+75 mg | Tablet | ক্লপিড-এ এস ৭৫ মি.গ্রা.+৭৫ মি.গ্রা. ট্যাবলেট | Drug International Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 6. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, this compound, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneticsmr.org [geneticsmr.org]

- 11. jbr-pub.org.cn [jbr-pub.org.cn]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Determination of this compound in Human Plasma by LC-MS/MS [scirp.org]

- 14. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Glucuronidation Pathway of Clopidogrel Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clopidogrel (B1663587), a cornerstone antiplatelet therapy, undergoes extensive metabolism to both an active thiol metabolite and an inactive carboxylic acid derivative. The latter, clopidogrel carboxylic acid, is a major circulating metabolite that is further metabolized through glucuronidation. This pathway, primarily mediated by UDP-glucuronosyltransferases (UGTs), leads to the formation of clopidogrel acyl-β-d-glucuronide. This acyl glucuronide is not merely an inactive end-product; it has been identified as a potent, time-dependent inhibitor of cytochrome P450 2C8 (CYP2C8). This inhibition is a critical factor in understanding potential drug-drug interactions with clopidogrel. This technical guide provides a comprehensive overview of the this compound glucuronidation pathway, including the key enzymes involved, quantitative kinetic data, detailed experimental methodologies, and the influence of genetic polymorphisms.

The Core Pathway: Glucuronidation of this compound

The primary metabolic route for the prodrug clopidogrel involves hydrolysis by carboxylesterase 1 (CES1) to its inactive carboxylic acid metabolite, which accounts for approximately 85% of the circulating clopidogrel-related compounds in plasma.[1][2] This carboxylic acid metabolite then undergoes Phase II metabolism via glucuronidation to form clopidogrel acyl-β-d-glucuronide.[3][4] This conjugation reaction is catalyzed by a specific set of UGT enzymes.

The formation of this acyl glucuronide is clinically significant as it acts as a mechanism-based inhibitor of CYP2C8.[3][5] This can lead to significant drug-drug interactions by impairing the metabolism of other drugs that are substrates of CYP2C8.[4][6]

dot

Key Enzymes and Their Contributions

Research has identified several UGT enzymes responsible for the glucuronidation of this compound. The primary contributors are UGT2B7, UGT2B4, and UGT2B17.[3][4] Studies using human liver microsomes (HLMs) and human intestine microsomes (HIMs) have elucidated the relative importance of these enzymes in different tissues. In the liver, UGT2B7 and UGT2B4 are the main drivers of this metabolic step, while UGT2B17 plays a more significant role in the small intestinal wall.[3]

Quantitative Data on Enzyme Activity

The intrinsic clearance (CLint,u) values provide a quantitative measure of the catalytic efficiency of each enzyme towards this compound glucuronidation.

| Enzyme | Intrinsic Clearance (CLint,u) (µl/min/mg) | Primary Location | Reference |

| UGT2B17 | 2.82 | Small Intestine | [3] |

| UGT2B7 | 2.42 | Liver | [3] |

| UGT2B4 | 0.51 | Liver | [3] |

| UGT1A3 | Active | Liver | [3] |

| UGT1A9 | Active | Liver | [3] |

| UGT1A10 | Active | Intestine | [3] |

Note: "Active" indicates that the enzyme showed activity, but specific CLint,u values were not provided in the cited source.

Impact of Genetic Polymorphisms

Genetic variations in UGT enzymes can influence the rate of this compound glucuronidation, potentially affecting the extent of CYP2C8 inhibition and the overall pharmacokinetic profile of the drug. A notable polymorphism is the UGT2B17*2 deletion allele.

UGT2B17*2 Deletion Allele

In healthy volunteers, the UGT2B17*2 deletion allele has been associated with a 10% decrease per copy in the plasma ratio of clopidogrel acyl-β-d-glucuronide to this compound (AUC0-4 ratio).[3] This indicates that individuals carrying this deletion have a reduced capacity to form the acyl glucuronide metabolite.[3][4]

Experimental Protocols

The following sections outline the general methodologies employed in the characterization of the this compound glucuronidation pathway.

In Vitro Glucuronidation Assay

This protocol provides a framework for assessing the formation of clopidogrel acyl-β-d-glucuronide using human liver microsomes (HLMs) or recombinant UGT enzymes.

Materials:

-

Pooled human liver microsomes (HLMs) or recombinant human UGTs (e.g., UGT2B7, UGT2B4, UGT2B17)

-

This compound

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., deuterated this compound)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and HLMs or recombinant UGTs.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiation of Reaction: Add this compound to the mixture to start the reaction.

-

Addition of Cofactor: Add UDPGA to initiate the glucuronidation process.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifugation: Centrifuge the mixture to pellet the protein.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of clopidogrel acyl-β-d-glucuronide.

References

- 1. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, this compound, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Glucuronidation is Mediated Mainly by UGT2B7, UGT2B4, and UGT2B17: Implications for Pharmacogenetics and Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.abo.fi [research.abo.fi]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput and Reliable Sample Preparation for the Analysis of Clopidogrel Carboxylic Acid in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clopidogrel (B1663587) is an antiplatelet prodrug widely prescribed for the prevention of atherothrombotic events. Following administration, it is rapidly metabolized into an active thiol metabolite and a major, yet inactive, carboxylic acid metabolite (Clopidogrel Carboxylic Acid, CCA). Due to its high concentration in plasma, CCA is a critical analyte for pharmacokinetic and bioequivalence studies. Accurate and reliable quantification of CCA is therefore paramount. This application note details robust and efficient sample preparation protocols for the extraction of this compound from human plasma prior to analysis by various chromatographic techniques. Three common methodologies are presented: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the quantitative data from various published methods for the analysis of this compound, providing a clear comparison of their performance characteristics.

| Method | Matrix & Volume | Extraction Details | Analytical Technique | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |

| Protein Precipitation | Feline Plasma (100 µL) | Acetonitrile (B52724) (300 µL) | HPLC-MS/MS | Not Specified | Not Specified | Not Specified | [1] |

| Protein Precipitation | Human Plasma (0.5 mL) | Acetonitrile (500 µL) after HCl addition | HPLC-PDA | 10 - 4000 | 10 | 94 - 98 | [2] |

| Liquid-Liquid Extraction | Human Plasma (200 µL) | Diethyl ether - n-hexane (80:20, v/v) | LC-MS/MS | 25 - 3000 | 25 | 67.57 - 73.51 | [3][4] |

| Liquid-Liquid Extraction | Human Plasma | Chloroform in acidic medium | HPLC-UV | 200 - 10000 | 200 | Not Specified | [5] |

| Liquid-Liquid Extraction | Human Plasma | Diethyl ether followed by SPE | GC-MS | 5 - 250 | 5 | > 48 | [6] |

| Liquid-Liquid Extraction | Rat Plasma (200 µL) | Chloroform after phosphate (B84403) buffer addition | HPLC | Not Specified | Not Specified | Not Specified | [7] |

| Solid-Phase Extraction | Human Plasma (350 µL) | Microelution SPE plate | UHPLC-MS/MS | Not Specified | 0.001 | Not Specified | [8] |

| Solid-Phase Extraction | Human Plasma (0.3 mL) | Phosphoric acid treatment followed by SPE | LC-ESI-MS/MS | 50 - 6000 | 50 | 85.45 | [9] |

| Solid-Phase Extraction | Human Plasma | Hypercarb cartridges | LC-ESI-MS | 100 - 1000 | 93 | 74.6 | [10] |

Experimental Protocols

Detailed methodologies for the three key sample preparation techniques are provided below.

Protocol 1: Protein Precipitation (PP)

This method is rapid and simple, making it suitable for high-throughput screening.

Materials:

-

Human plasma samples

-

Acetonitrile (ACN), HPLC grade

-

0.1% Formic acid in water

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 2 mL microcentrifuge tube.

-

Add 300 µL of acetonitrile to the plasma sample.[1]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a clean tube.

-

Dilute the supernatant with 900 µL of 0.1% formic acid in water.

-

Vortex briefly to mix.

-

The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation by removing more matrix components.

Materials:

-

Human plasma samples

-

Diethyl ether - n-hexane (80:20, v/v), HPLC grade

-

Internal Standard (e.g., Clopidogrel-d4-carboxylic acid)

-

Microcentrifuge tubes (2 mL) or glass test tubes

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Pipette 200 µL of human plasma into a suitable extraction tube.

-

Add the internal standard solution.

-

Add 1 mL of diethyl ether - n-hexane (80:20, v/v) extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

The sample is now ready for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective method that yields very clean extracts, minimizing matrix effects and improving analytical sensitivity.

Materials:

-

Human plasma samples

-

Internal Standard (e.g., glimepiride)

-

Phosphoric acid

-

SPE cartridges (e.g., Oasis HLB)

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., 5% Methanol (B129727) in water)

-

Elution solvent (e.g., Acetonitrile)

-

SPE manifold

-

Vortex mixer

Procedure:

-

Sample Pre-treatment: To 0.3 mL of plasma, add the internal standard and a small volume of phosphoric acid.[9] Vortex to mix.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

-

Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte of interest with 1 mL of acetonitrile into a clean collection tube.

-

The eluate can be directly injected or evaporated and reconstituted in the mobile phase for analysis.[9]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for Solid-Phase Extraction (SPE) of this compound from a plasma sample.

References

- 1. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, this compound, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of this compound in Human Plasma by LC-MS/MS [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jscimedcentral.com [jscimedcentral.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Liquid-Liquid Extraction of Clopidogrel Carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clopidogrel (B1663587) is an antiplatelet agent that is administered as an inactive prodrug. In the body, it is metabolized into an active thiol metabolite and a major, inactive carboxylic acid metabolite. The quantification of the clopidogrel carboxylic acid is often performed to assess the pharmacokinetic profile of clopidogrel. This document provides a detailed protocol for the extraction of this compound from human plasma using a liquid-liquid extraction (LLE) method, a common and established technique for this purpose. While other methods like solid-phase extraction (SPE) exist, LLE remains a viable and cost-effective option.[1][2][3]

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a separation technique that relies on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase (the sample matrix, e.g., plasma) and an organic solvent. For the extraction of an acidic analyte like this compound, the pH of the aqueous phase is adjusted to be acidic. This protonates the carboxylic acid group, making the molecule less polar and more soluble in an organic solvent. After vortexing to facilitate the transfer of the analyte into the organic phase, the two phases are separated by centrifugation. The organic layer containing the analyte is then evaporated and the residue is reconstituted in a suitable solvent for analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol

This protocol is a synthesis of methodologies described in the scientific literature.[4][5][6][7]

Materials and Reagents:

-

Human plasma samples

-

This compound reference standard

-

Internal standard (e.g., Ticlopidine or a deuterated analog like clopidogrel-d4-carboxylic acid)[4][8]

-

Chloroform

-

Diethyl ether

-

n-Hexane

-

Formic acid or Phosphoric acid

-

Methanol

-

Acetonitrile

-

Water (HPLC grade or equivalent)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

HPLC or LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

Spike 200 µL of plasma with the internal standard solution. For blank and calibration standards, use blank plasma and spike with known concentrations of this compound and a fixed concentration of the internal standard.

-

-

Acidification:

-

Acidify the plasma sample by adding a small volume of acid (e.g., 1 M HCl or formic acid) to adjust the pH to an acidic medium (e.g., pH 3).[4] This step is crucial to ensure the this compound is in its non-ionized form.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of the extraction solvent to the acidified plasma sample. Two common solvent systems are:

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

-

-

Phase Separation:

-

Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Analyte Collection:

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of the mobile phase or a suitable solvent mixture (e.g., methanol:water 50:50, v/v).

-

Vortex briefly to dissolve the residue.

-

-

Analysis:

-

Inject an aliquot of the reconstituted sample into the HPLC or LC-MS/MS system for analysis.

-

Data Presentation

The following table summarizes quantitative data from various published methods for the determination of this compound, providing a comparative overview of their performance.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Extraction Technique | LLE (Chloroform) | LLE (Diethyl ether) | Protein Precipitation | LLE (Diethyl ether - n-hexane) |

| Analytical Method | HPLC-UV | GC-MS | RP-HPLC | LC-MS/MS |

| Linearity Range | 0.2-10 µg/mL | 5-250 ng/mL | 0.01-4 µg/mL | 25–3000 ng/ml |

| Limit of Quantification (LOQ) | 0.2 µg/mL | 5 ng/mL | 0.01 µg/mL | 25 ng/ml |

| Recovery | Not Reported | > 48% | 94-98% | > 50% |

| Internal Standard | Ticlopidine | Structural Analogue | Ibuprofen | Clopidogrel-d4-carboxylic acid |

| Reference | [4] | [5] | [9] | [6][7] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow of the liquid-liquid extraction protocol for this compound.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. waters.com [waters.com]

- 4. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of this compound in Human Plasma by LC-MS/MS [scirp.org]

- 7. Determination of this compound in Human Plasma by LC-MS/MS - American Journal of Analytical Chemistry - SCIRP [scirp.org]

- 8. interesjournals.org [interesjournals.org]

- 9. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction for the Quantification of Clopidogrel's Carboxylic Acid Metabolite in Human Plasma

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of clopidogrel's inactive carboxylic acid metabolite (SR26334) from human plasma. Clopidogrel (B1663587) is a prodrug, and its carboxylic acid metabolite is the most abundant circulating species, making it a key analyte for pharmacokinetic studies.[1][2][3] This document outlines the necessary materials, step-by-step procedures for sample preparation, SPE, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it includes a summary of reported quantitative data and a visualization of the clopidogrel metabolism pathway. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Clopidogrel, marketed as Plavix, is an antiplatelet agent used to prevent thrombotic events.[1] It is a prodrug that requires hepatic biotransformation to its active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets.[4] However, the majority of orally administered clopidogrel (approximately 85-90%) is rapidly hydrolyzed by carboxylesterase 1 (CES1) to its inactive carboxylic acid derivative, SR26334.[1][5][6] The remaining portion is metabolized by cytochrome P450 (CYP) enzymes, including CYP2C19, CYP3A4, and others, in a two-step process to form the active metabolite.[1][5][7] Due to the high concentration of the carboxylic acid metabolite in plasma relative to the parent drug and the unstable nature of the active thiol metabolite, SR26334 is a common target for bioanalytical assays to assess clopidogrel pharmacokinetics.[2][3]

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like plasma. It offers advantages over liquid-liquid extraction by reducing solvent consumption and improving throughput.[2] This application note details a robust SPE protocol for the extraction of clopidogrel carboxylic acid, providing a foundation for sensitive and reliable quantification by LC-MS/MS.

Clopidogrel Metabolism Pathway

The metabolic activation of clopidogrel is a complex process primarily occurring in the liver. The majority of the drug is inactivated, while a small fraction is converted to its active form.

Quantitative Data Summary

The following table summarizes quantitative data from various studies employing SPE for the analysis of clopidogrel and its carboxylic acid metabolite.

| Analyte | SPE Sorbent | LLOQ | Linearity Range | Recovery (%) | Precision (% CV) | Reference |

| Clopidogrel | Mixed-mode Cation Exchange / HLB | 1 pg/mL | 1.00–500 pg/mL | Not Reported | <15% | [2] |

| This compound | Mixed-mode Cation Exchange / HLB | 1 pg/mL | 1.00–500 pg/mL | Not Reported | <15% | [2] |

| Clopidogrel | Online SPE (Reversed Phase C18) | 10 pg/mL | 10-10,000 pg/mL | Not Reported | <15% | [8] |

| This compound | SPE | 50 ng/mL | 50.0 to 6000.0 ng/mL | 85.45% | Not Reported | [9][10] |

| Clopidogrel | SPE | 0.25 ng/mL | 0.25 to 25.0 ng/mL | 98.05% | Not Reported | [9][10] |

| Clopidogrel Active Metabolite (derivatized) | C2 Disk Plate | 0.5 ng/mL | 0.5 to 250 ng/mL | 85-105% | <6% | [11] |

Experimental Protocol: SPE of this compound

This protocol is a generalized procedure based on common practices reported in the literature. Optimization may be required depending on the specific SPE sorbent and equipment used.

Materials and Reagents

-

Human plasma (K2EDTA)

-

This compound (SR26334) analytical standard

-

Isotopically labeled internal standard (e.g., d4-clopidogrel carboxylic acid)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Formic acid (or other appropriate mobile phase modifier)

-

Phosphoric Acid

-

SPE cartridges (Mixed-mode cation exchange or Hydrophilic-Lipophilic Balanced (HLB) are recommended starting points[2])

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Spike the plasma samples with the internal standard solution.

-

For a 350 µL plasma sample, add 350 µL of water and vortex to mix.[2] Some protocols may call for acidification at this step, for example, by adding phosphoric acid.[9]

Solid-Phase Extraction Procedure

The following is a general workflow for SPE. Specific volumes for wash and elution steps should be optimized for the chosen sorbent.

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed. Do not allow the sorbent to dry.

-

Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent bed. Do not allow the sorbent to dry.

-